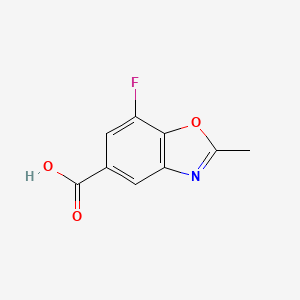
2-Methyl-6-(methylamino)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(methylamino)pyridine-4-carbonitrile is an organic compound with the molecular formula C₈H₉N₃ It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylamino)pyridine-4-carbonitrile typically involves the reaction of 2-methyl-6-chloropyridine-4-carbonitrile with methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(methylamino)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Methyl-6-(methylamino)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(methylamino)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(methylamino)pyridine: Similar structure but lacks the nitrile group.
2-Methyl-4-pyridinecarbonitrile: Similar structure but lacks the methylamino group.
6-(Methylamino)pyridine-4-carbonitrile: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-6-(methylamino)pyridine-4-carbonitrile is unique due to the presence of both the methylamino and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Numéro CAS |
1256810-61-3 |
|---|---|
Formule moléculaire |
C8H9N3 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
2-methyl-6-(methylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(5-9)4-8(10-2)11-6/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
DNPQTJAASCALIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)NC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Amino-3-methylpentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13237275.png)
![3-[1-(Propylamino)ethyl]benzonitrile](/img/structure/B13237281.png)

![4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride](/img/structure/B13237306.png)
![2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)

![3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13237310.png)

![Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13237322.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid](/img/structure/B13237346.png)
![5-(5-Formylfuran-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237356.png)
